
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, a chloro substituent, and a dibromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The final step involves the introduction of the dibromomethyl group through a bromination reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and bromine for bromination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and dibromomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo redox reactions, generating reactive intermediates that can damage microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-(bromomethyl)-4-nitrobenzoate: Similar structure but with one less bromine atom.
Methyl 5-chloro-2-(chloromethyl)-4-nitrobenzoate: Similar structure but with chlorine instead of bromine.
Methyl 5-chloro-2-(methyl)-4-nitrobenzoate: Similar structure but with a methyl group instead of a dibromomethyl group.
Uniqueness
This detailed article provides a comprehensive overview of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
143034-84-8 |
|---|---|
Fórmula molecular |
C9H6Br2ClNO4 |
Peso molecular |
387.41 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H6Br2ClNO4/c1-17-9(14)5-2-6(12)7(13(15)16)3-4(5)8(10)11/h2-3,8H,1H3 |
Clave InChI |
GXZQUXFPUJRRIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
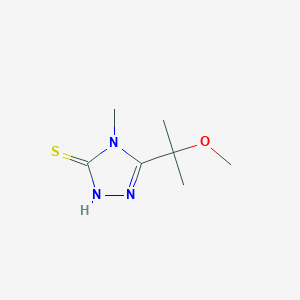

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
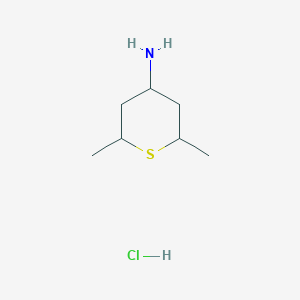
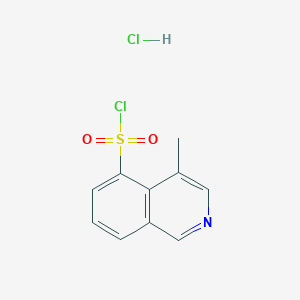
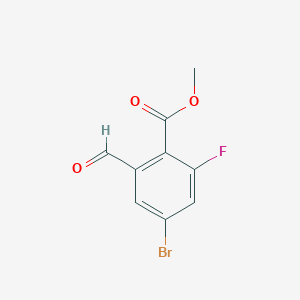
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

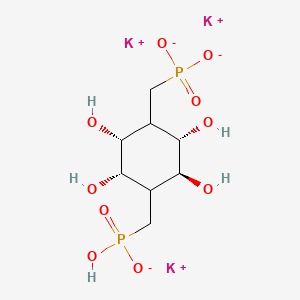
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)

